

An In-depth Technical Guide to 7-Hydroxyoctanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Hydroxyoctanoic acid**

Cat. No.: **B098780**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyoctanoic acid is a medium-chain hydroxy fatty acid that has garnered interest in various scientific disciplines, including metabolic research and chemical synthesis.^[1] As a naturally occurring molecule, it is found in various biological systems and has been identified as a metabolite in human bodily fluids.^[1] Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules, including lactones and other bioactive compounds. This guide provides a comprehensive overview of the chemical properties and structural features of **7-hydroxyoctanoic acid**, intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Chemical Structure and Stereochemistry

The fundamental structure of **7-hydroxyoctanoic acid** consists of an eight-carbon aliphatic chain with a carboxylic acid functional group at one terminus (C1) and a hydroxyl group at the seventh carbon atom (C7). This structure imparts both hydrophilic and hydrophobic characteristics to the molecule.

Stereoisomerism

The presence of a chiral center at the C7 position gives rise to two enantiomers: (R)-**7-hydroxyoctanoic acid** and (S)-**7-hydroxyoctanoic acid**. The specific stereochemistry can significantly influence the biological activity and physical properties of the molecule. The (7R)-enantiomer is an (omega-1)-hydroxy fatty acid, where the 7-pro-R hydrogen of octanoic acid is substituted by a hydroxyl group.[\[2\]](#)

Molecular Structure of **7-Hydroxyoctanoic Acid**

A 2D representation of the chemical structure of **7-hydroxyoctanoic acid**.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **7-hydroxyoctanoic acid** is crucial for its application in research and development. The following table summarizes key properties, including both experimentally determined and computationally predicted values.

Property	Value	Source
IUPAC Name	7-hydroxyoctanoic acid	[3]
Chemical Formula	C ₈ H ₁₆ O ₃	[3]
Molecular Weight	160.21 g/mol	[3]
Physical State	Solid (predicted)	[4]
Melting Point	Data not available	
Boiling Point	291.2 °C (estimated)	[5]
Water Solubility	29010 mg/L at 25 °C (estimated)	[5]
pKa (Strongest Acidic)	~4.9 (estimated for octanoic acid)	[6]
LogP	1.33 (predicted)	[7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of **7-hydroxyoctanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental spectra for **7-hydroxyoctanoic acid** are not readily available, predicted NMR data provides valuable insight into its structural features.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (CH_3) at the C8 position, methylene protons (CH_2) along the aliphatic chain, a methine proton (CH) at the C7 position adjacent to the hydroxyl group, and a broad signal for the carboxylic acid proton.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at the downfield region of the spectrum. The carbon atom attached to the hydroxyl group (C7) would also exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The infrared spectrum of **7-hydroxyoctanoic acid** is characterized by the vibrational frequencies of its functional groups.

- O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of $3300\text{-}2500\text{ cm}^{-1}$, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[8]
- C-H Stretch: Sharp peaks in the $3000\text{-}2850\text{ cm}^{-1}$ region corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.
- C=O Stretch (Carbonyl): A strong, sharp absorption band between 1760 and 1690 cm^{-1} due to the carbonyl group of the carboxylic acid.[8]
- O-H Bend (Alcohol): Bending vibrations for the alcohol hydroxyl group would appear in the fingerprint region.
- C-O Stretch: A peak in the $1320\text{-}1210\text{ cm}^{-1}$ range is indicative of the C-O stretching of the carboxylic acid.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **7-hydroxyoctanoic acid**. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation, leading to characteristic ions that can aid in its identification.

Chemical Reactivity

The chemical reactivity of **7-hydroxyoctanoic acid** is primarily governed by its two functional groups: the carboxylic acid and the secondary alcohol.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

Reactions of the Hydroxyl Group

The secondary alcohol at the C7 position can be oxidized to a ketone or undergo esterification and etherification reactions.

Intramolecular Cyclization: Lactonization

A significant reaction of **7-hydroxyoctanoic acid** is its intramolecular esterification, or lactonization, to form a cyclic ester known as a lactone. Depending on the reaction conditions, different ring-sized lactones can be formed. The formation of γ -octalactone, a five-membered ring, is a notable transformation of a related isomer, 4-hydroxyoctanoic acid.^{[3][5]} This property is of interest in the synthesis of flavor and fragrance compounds.

Lactonization of a Hydroxyoctanoic Acid

Intramolecular cyclization of 4-hydroxyoctanoic acid to form γ -octalactone.

Synthesis and Natural Occurrence

Chemical Synthesis

The synthesis of **7-hydroxyoctanoic acid** can be approached through various synthetic routes. A common strategy involves the functionalization of a C8 precursor. For instance, the synthesis of the related 8-hydroxyoctanoic acid has been achieved through the reaction of 6-chlorohexanol with a dialkyl malonate ester, followed by thermal decarboxylation.^[9] Similar strategies involving the protection of the carboxylic acid, selective hydroxylation of the alkyl chain, and subsequent deprotection can be employed for the synthesis of **7-hydroxyoctanoic acid**.

Biosynthesis

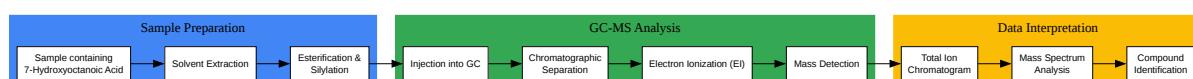
7-Hydroxyoctanoic acid is a product of fatty acid metabolism.^[1] In some microorganisms, cytochrome P450 monooxygenases are capable of hydroxylating fatty acids at various positions, including the ω -1 position, which would yield **7-hydroxyoctanoic acid** from octanoic acid.^[7] The biosynthesis of long-chain ω -hydroxy fatty acids has been demonstrated in engineered *Saccharomyces cerevisiae*.^[7]

Experimental Protocol: GC-MS Analysis of 7-Hydroxyoctanoic Acid

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of hydroxy fatty acids in biological and chemical samples.^[10] The following protocol provides a general workflow for the characterization of **7-hydroxyoctanoic acid**.

I. Sample Preparation and Derivatization

- Extraction: Extract the sample containing **7-hydroxyoctanoic acid** using a suitable organic solvent such as ethyl acetate.
- Derivatization: To increase volatility and improve chromatographic separation, the carboxylic acid and hydroxyl groups must be derivatized.
 - Esterification: Convert the carboxylic acid to its methyl ester by reaction with a methylating agent (e.g., diazomethane or $\text{BF}_3/\text{methanol}$).
 - Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether by reacting with a silylating agent such as N,O -bis(trimethylsilyl)trifluoroacetamide (BSTFA).^[10]


II. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar column like those with a cyanopropyl-polysiloxane phase).[\[10\]](#)
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient is typically used to ensure good separation of components. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and held for 10 minutes.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).

III. Data Analysis

- Identification: Identify the peak corresponding to the derivatized **7-hydroxyoctanoic acid** based on its retention time and mass spectrum.
- Fragmentation Analysis: Analyze the mass spectrum for characteristic fragment ions that confirm the structure of the molecule.

GC-MS Analysis Workflow

[Click to download full resolution via product page](#)

A schematic workflow for the analysis of **7-hydroxyoctanoic acid** using GC-MS.

Applications and Future Perspectives

The unique bifunctional structure of **7-hydroxyoctanoic acid** makes it a molecule of interest for several applications:

- Chiral Building Block: The enantiomerically pure forms of **7-hydroxyoctanoic acid** can serve as valuable chiral synthons in the synthesis of complex natural products and pharmaceuticals.
- Polymer Chemistry: As a hydroxy acid, it has the potential to be used as a monomer for the synthesis of biodegradable polyesters.
- Biomarker Research: Its presence in biological fluids may serve as a biomarker for certain metabolic disorders.[\[1\]](#)

Future research will likely focus on developing efficient and stereoselective synthetic methods for producing **7-hydroxyoctanoic acid** and exploring its full potential in various fields of chemistry and biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for 7-Hydroxyoctanoic acid (HMDB0000486) [hmdb.ca]
- 2. 7R-hydroxy-octanoic acid | C8H16O3 | CID 5312863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. γ -Octalactone - Wikipedia [en.wikipedia.org]
- 4. Chemical Synthesis and Biological Evaluation of ω -Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ScenTree - Gamma-octalactone (CAS N° 104-50-7) [scentre.co]
- 6. chemistry.ohio-state.edu [chemistry.ohio-state.edu]
- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]
- 9. WO1990008125A2 - Method of preparation of 8-hydroxyoctanoic acid - Google Patents [patents.google.com]
- 10. marinelipids.ca [marinelipids.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Hydroxyoctanoic Acid: Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098780#7-hydroxyoctanoic-acid-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com